Tri-tert-butylphosphine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tri-tert-butylphosphine often involves reactions with phosphorus trichloride (PCl3) or similar phosphorus halides, followed by reductions or further substitutions. For example, tris(tert-butyl)phenyl-lithium reacts with PCl3 to produce derivatives of tri-tert-butylphosphine, highlighting the synthetic routes to obtain bulky phosphine ligands (Ǐssleib, Schmidt, & Wirkner, 1982).
Molecular Structure Analysis
Tri-tert-butylphosphine and its derivatives exhibit significant steric crowding around the phosphorus atom, influencing their molecular structure and bonding angles. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, shows an extremely distorted conformation due to steric hindrance from the bulky tert-butyl groups. This distortion affects the P-P bond length and the bond angles, reflecting how steric effects govern the molecular geometry of such phosphines (Hinchley et al., 2004).
Chemical Reactions and Properties
Tri-tert-butylphosphine participates in various chemical reactions, particularly as a ligand in metal complexes. Its bulky nature affects its reactivity and the stability of complexes it forms. For instance, in arylpalladium(II) halide complexes, tri-tert-butylphosphine stabilizes the complexes through agostic interactions, influencing their reactivity in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Scientific Research Applications
Supporting Ligand in Catalysis : It acts as a supporting ligand for palladium and rhodium-catalyzed cross-coupling reactions (Shaughnessy, Pinsonneault, & Gagnon, 2015).
Formation of Palladium Complexes : Tri-tert-butylphosphine reacts with palladium acetate to form cyclometalated complexes, which are relevant to catalytic processes (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Redox Reactions with Element Tetrachlorides : It reacts with germanium tetrachloride and tin tetrachloride, forming new compounds, indicating its potential in redox chemistry (Mont, Kroth, & Schumann, 1976).
Stabilization of Arylpalladium Halide Complexes : Tri-tert-butylphosphine is used in the synthesis and stabilization of arylpalladium halide complexes, which are important in organometallic chemistry (Stambuli, Bühl, & Hartwig, 2002).
Facilitation of Arylation Reactions : It catalyzes the arylation of ortho-sulfanyl aryl halides, demonstrating its utility in cross-coupling arylation processes (Vasu et al., 2017).
Privileged Ligand in Cross-Coupling Reactions : Tri-tert-butylphosphine is a privileged ligand in various late transition-metal catalyzed coupling reactions, particularly effective in oxidative addition processes (Shaughnessy, 2020).
Catalysis in Stereoselective Synthesis : It is utilized in gold(I)-catalyzed reactions for the stereoselective synthesis of vinylsilanes (Horino, Luzung, & Toste, 2006).
Application in Organic Synthesis : It aids in the palladium-catalyzed carbon–oxygen bond formation, enabling the transformation of aryl halides to phenols and ethers (Chen, Chan, & Kwong, 2007).
Role in Anticancer Activity of Gold Complexes : Gold(I) complexes containing tri-tert-butylphosphine have shown significant in vitro cytotoxic effects against various cancer cell lines (Altaf et al., 2015).
Facilitation in Synthesis of Cationic Phosphines : It is used in the synthesis of new cationic triphenylphosphine derivatives for propene dimerization reactions (Dötterl, Thoma, & Alt, 2012).
Safety And Hazards
properties
IUPAC Name |
tritert-butylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHDROKFUHTORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160090 | |
Record name | Tris(1,1-dimethylethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphine | |
CAS RN |
13716-12-6 | |
Record name | Tri-tert-butylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13716-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(1,1-dimethylethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(1,1-dimethylethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(1,1-dimethylethyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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